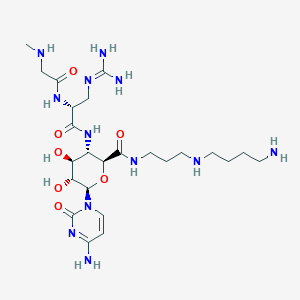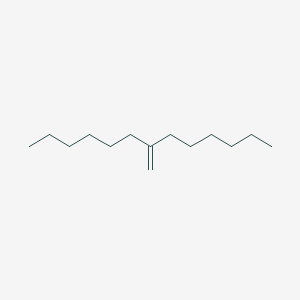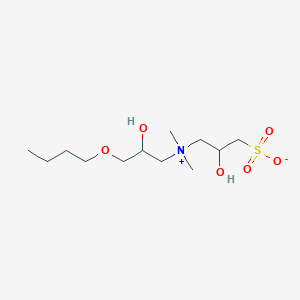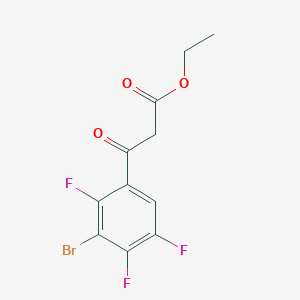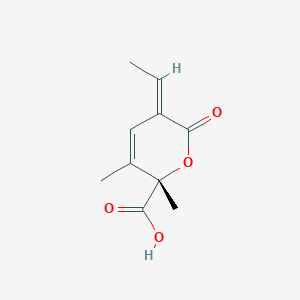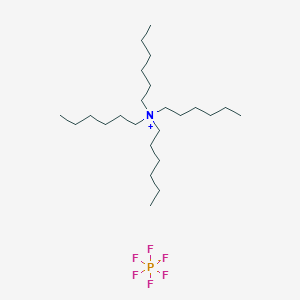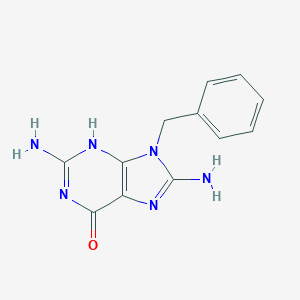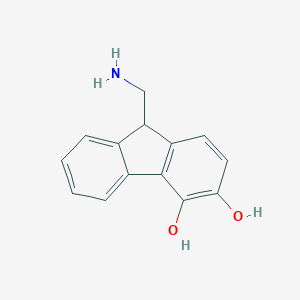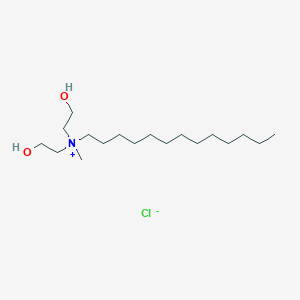
Di(2-hydroxyethyl)methyltridecyl ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(2-hydroxyethyl)methyltridecyl ammonium chloride, also known as DHTDMAC, is a quaternary ammonium compound that has been widely used in various fields, including textile, paper, and water treatment industries. Its unique chemical structure and properties make it an effective cationic surfactant and biocide.
Mecanismo De Acción
The antimicrobial activity of Di(2-hydroxyethyl)methyltridecyl ammonium chloride is attributed to its ability to disrupt the cell membrane of microorganisms. The positively charged quaternary ammonium group of Di(2-hydroxyethyl)methyltridecyl ammonium chloride interacts with the negatively charged phospholipid head groups of the cell membrane, causing membrane disruption and leakage of intracellular components. This leads to cell death and inhibition of microbial growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Di(2-hydroxyethyl)methyltridecyl ammonium chloride can cause skin and eye irritation, and inhalation of Di(2-hydroxyethyl)methyltridecyl ammonium chloride vapors can cause respiratory irritation. In addition, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been shown to have toxic effects on aquatic organisms, and its use in water treatment should be carefully monitored. However, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has low toxicity to mammals, and its use as a disinfectant is generally considered safe.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di(2-hydroxyethyl)methyltridecyl ammonium chloride has several advantages over other disinfectants, including its broad-spectrum antimicrobial activity, low toxicity to mammals, and stability in a wide range of pH and temperature conditions. However, Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be inactivated by organic matter and hard water, and its effectiveness may be reduced in the presence of these substances.
Direcciones Futuras
There are several future directions for research on Di(2-hydroxyethyl)methyltridecyl ammonium chloride. One area of research is the development of new methods for synthesizing Di(2-hydroxyethyl)methyltridecyl ammonium chloride with higher purity and yield. Another area of research is the investigation of the potential use of Di(2-hydroxyethyl)methyltridecyl ammonium chloride as a gene delivery agent in gene therapy. In addition, further studies are needed to evaluate the environmental impact of Di(2-hydroxyethyl)methyltridecyl ammonium chloride and its potential toxicity to humans and animals.
Conclusion:
In conclusion, Di(2-hydroxyethyl)methyltridecyl ammonium chloride is a cationic surfactant and biocide that has been widely used in various fields. Its antimicrobial properties, stability, and low toxicity to mammals make it an attractive disinfectant for use in various applications. However, its potential toxicity to aquatic organisms and limitations in the presence of organic matter and hard water should be carefully considered. Further research is needed to fully understand the potential benefits and risks of using Di(2-hydroxyethyl)methyltridecyl ammonium chloride in various applications.
Métodos De Síntesis
Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be synthesized by the reaction between N,N-dimethyltridecylamine and ethylene oxide in the presence of hydrochloric acid. The reaction results in the formation of a quaternary ammonium salt, which can be further purified by crystallization or column chromatography. The purity of Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been extensively studied for its antimicrobial properties and its potential use as a disinfectant. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been used as a gene delivery agent in gene therapy and as a surfactant in the preparation of nanoparticles.
Propiedades
Número CAS |
102583-74-4 |
|---|---|
Nombre del producto |
Di(2-hydroxyethyl)methyltridecyl ammonium chloride |
Fórmula molecular |
C18H40ClNO2 |
Peso molecular |
338 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-methyl-tridecylazanium;chloride |
InChI |
InChI=1S/C18H40NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(2,15-17-20)16-18-21;/h20-21H,3-18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DOQXPZHBNGZYAI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
Sinónimos |
Di(2-hydroxyethyl)methyltridecylammonium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
